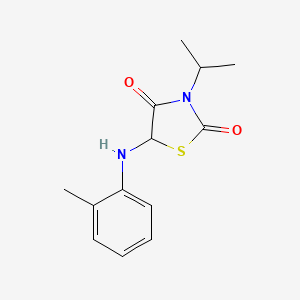

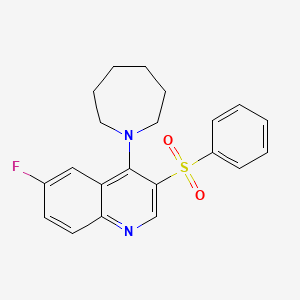

![molecular formula C19H22N2O5S B2520020 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide CAS No. 899731-48-7](/img/structure/B2520020.png)

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide" is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazoles and their derivatives have been extensively studied for their potential therapeutic applications, including antiviral and antitumor properties. The compound is structurally related to the compounds discussed in the provided papers, which explore the antiviral and antitumor activities of similar benzothiazole derivatives, as well as their synthesis and antioxidant properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Additionally, the synthesis of N-substituted benzyl/phenyl benzothiazine derivatives has been achieved by combining the dihydropyrazolobenzothiazine 5,5-dioxide moiety with the side chain of carboxamides . These synthetic routes provide a foundation for the synthesis of "N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide," although the specific details of its synthesis are not provided in the papers.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. X-ray crystallography has been used to elucidate the structures of some of these compounds, confirming the presence of the benzothiazine ring system and the substitution patterns on the benzene rings . The molecular docking studies of similar compounds have shown that they can bind deeply in the active sites of target enzymes, such as the HIV-1 reverse transcriptase, which is indicative of their potential as inhibitors .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can be influenced by the substituents on the benzene rings. For example, the 3,4-dimethoxybenzyl group has been used as an N-protecting group in thiazetidine dioxides and can be removed using reagents like DDQ . This suggests that the dimethoxybenzyl moiety in "N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide" could potentially be modified or removed to alter the compound's reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and electronic characteristics, are influenced by their molecular structure. The presence of electron-donating methoxy groups and the benzothiazine ring system can affect these properties and, consequently, the biological activity of the compounds. The antioxidant activity of these compounds has been attributed to their ability to scavenge free radicals, which is a property that could be explored for "N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide" .

科学的研究の応用

Antifungal Activity

Research has indicated that certain derivatives of N-substituted benzamides, similar in structure to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide, exhibit antifungal properties. For example, a study by Raffa et al. (2002) synthesized benzamide derivatives to explore their effect against phytopathogenic fungal strains, demonstrating the potential of similar compounds in antifungal applications.

Antioxidant Properties

The antioxidant capacity of similar N-substituted benzamide derivatives has also been studied. Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated their antioxidant activities. Many compounds in this category were found to have moderate to significant radical scavenging activity, suggesting similar potential for N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide (Ahmad et al., 2012).

Ion Conductivity in Polymers

In the field of materials science, derivatives of N-phenyl-2,6-dimethoxybenzamide have been incorporated into polymers to investigate their lithium ion conductivity. A study by Shimomoto et al. (2016) prepared polymers containing this moiety and evaluated their ion conductivity, offering insights into the potential use of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide in advanced material applications.

Antitumor Activity

The potential antitumor activity of compounds structurally similar to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide has also been explored. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity against human tumor cell lines, indicating a possible avenue for research into the antitumor applications of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide (Yurttaş, Tay, & Demirayak, 2015).

Acaricidal/Insecticidal Activities

The acaricidal and insecticidal activities of benzamide derivatives have been studied, suggesting potential applications in pest control. Yu et al. (2015) designed and synthesized oxazoline derivatives containing a sulfur ether moiety, displaying significant acaricidal activity against mites and other pests. This could imply similar uses for N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide in pest management (Yu, Liu, Li, & Wang, 2015).

特性

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-16-6-5-7-17(26-2)18(16)19(22)20-14-8-10-15(11-9-14)21-12-3-4-13-27(21,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMQIMVVJTVVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

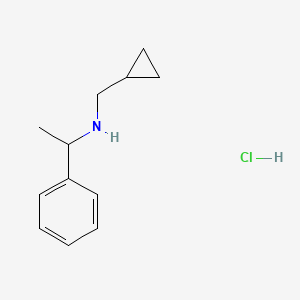

![4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2519942.png)

![2-chloro-6-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2519945.png)

![Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate](/img/structure/B2519948.png)

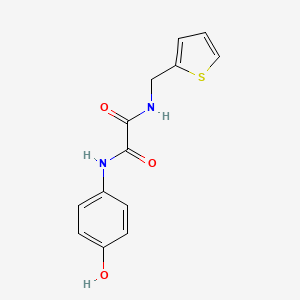

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2519951.png)

![2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene](/img/structure/B2519953.png)

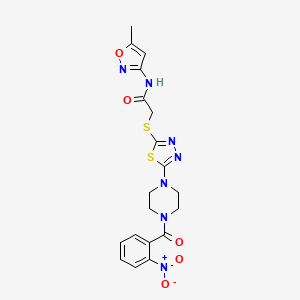

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2519954.png)

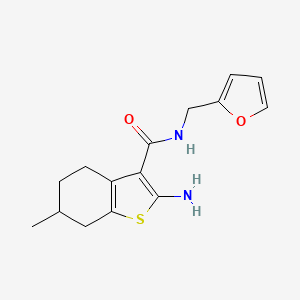

![6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B2519958.png)

![N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2519959.png)